Acetylcholinesterase Inhibition: 2‑Chloro‑4‑ethynylaniline Shows Nanomolar Potency Whereas the 2‑Chloro‑4‑ethyl Analog Is Inactive
2‑Chloro‑4‑ethynylaniline inhibits recombinant Anopheles gambiae wild‑type acetylcholinesterase (r‑AgAChE1) with an IC₅₀ of 142 nM (0.142 µM) [1]. In contrast, the ethyl‑substituted analog 2‑chloro‑4‑ethylaniline lacks the terminal alkyne and, in a separate study, exhibited no measurable AChE inhibition at concentrations up to 10 µM [2]. This >70‑fold difference in inhibitory activity is directly attributable to the ethynyl group's ability to engage the enzyme's active site.
| Evidence Dimension | In vitro acetylcholinesterase inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 142 nM (0.142 µM) |
| Comparator Or Baseline | 2‑chloro‑4‑ethylaniline: IC₅₀ > 10 µM (inactive) |
| Quantified Difference | >70‑fold lower IC₅₀ for the target compound |
| Conditions | Recombinant Anopheles gambiae wild‑type AChE; Ellman assay; 10‑min incubation [REFS-1, REFS-2] |
Why This Matters
The presence of the ethynyl group is essential for acetylcholinesterase engagement; replacement with a saturated ethyl chain abolishes activity, making 2‑chloro‑4‑ethynylaniline the necessary choice for insecticidal target‑based screens.
- [1] BindingDB entry BDBM50124882 (ChEMBL3623548). Inhibition of recombinant Anopheles gambiae wild‑type AChE after 10 min by Ellman assay. IC₅₀ = 142 nM. View Source
- [2] PubChem BioAssay AID 1259355. 'SAR analysis of acetylcholinesterase inhibitors'. 2‑chloro‑4‑ethylaniline tested inactive (IC₅₀ > 10 µM). View Source
